2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate is a fluorinated functional monomer with significant applications in materials science and nanotechnology. Its chemical formula is and it is commonly referred to by its CAS number 2993-85-3. This compound is primarily utilized for surface functionalization and in the synthesis of fluorine-containing acrylate copolymers, which are essential in various advanced applications including electronic materials and membrane technologies .
The compound is classified as a fluorous monomer due to its high fluorine content, which imparts unique properties such as hydrophobicity and chemical stability. It is sourced from various chemical suppliers and databases including Sigma-Aldrich and PubChem, which provide detailed information regarding its properties and applications .
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate typically involves the reaction of dodecafluoroheptyl alcohol with acrylic acid or its derivatives under controlled conditions to yield the acrylate ester. This process can be carried out through several methods:
The reaction conditions (temperature, pressure, and time) are critical for optimizing yield and purity. For instance, maintaining a temperature around 80-120 °C can facilitate efficient ester formation while minimizing by-product generation .
The molecular structure of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate features a long carbon chain with multiple fluorine atoms attached. The structure can be represented as follows:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate undergoes several chemical reactions typical of acrylates:
The polymerization process can be initiated using thermal or photoinitiators depending on the desired application. For example, ultraviolet light can be used to initiate polymerization in thin films for lithographic applications .
The mechanism of action for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate primarily involves surface modification processes. Upon application to surfaces:
This interaction is crucial for applications in protective coatings and advanced materials where surface properties significantly influence performance.
Relevant analyses indicate that the presence of fluorine atoms contributes to unique properties such as low surface energy and high thermal stability .
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate has diverse scientific uses:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA; CAS 2993-85-3) is a fluorinated acrylate monomer characterized by a C₆ perfluoroalkyl segment and terminal acrylate group. Its molecular formula is C₁₀H₆F₁₂O₂, with a molecular weight of 386.13 g/mol. This short-chain perfluoroalkyl compound serves as an environmentally strategic alternative to long-chain PFAS (C8+), addressing regulatory concerns over bioaccumulation while retaining surface-active properties. DFHA is a colorless liquid with a density of 1.581 g/mL at 25°C and a boiling point of 107°C (40 mmHg) or 197°C (ambient pressure). It requires refrigerated storage (0–10°C) with stabilization by 100 ppm 4-tert-butylcatechol to prevent spontaneous polymerization [1] [3] [5].
Table 1: Key Physicochemical Properties of DFHA
Property | Value | Conditions | Source |
---|---|---|---|
Molecular Formula | C₁₀H₆F₁₂O₂ | - | [3] [5] |
Molecular Weight | 386.13 g/mol | - | [5] [9] |
Density | 1.581 g/mL | 25°C | [1] [5] |
Boiling Point | 107°C / 197°C | 40 mmHg / ambient | [3] [5] |
Refractive Index | 1.342 | 20°C, D-line | [1] [9] |
Flash Point | 102°C | Closed cup | [1] [5] |
Photoinitiated graft polymerization leverages DFHA’s acrylate functionality to covalently immobilize fluorinated chains onto substrate surfaces under UV irradiation. This technique creates permanent hydrophobic layers without altering bulk material properties. In textile finishing, DFHA (1–5 wt%) is grafted onto cellulose or polyester fabrics using benzophenone as a photoinitiator. The process generates radicals on the substrate surface, which react with DFHA’s vinyl group, forming a dense, covalently bonded perfluoroalkyl layer. X-ray photoelectron spectroscopy (XPS) confirms surface fluorine concentrations exceeding 40 at.% post-grafting, correlating with water contact angles >140°. The hierarchical micro/nanostructure of textiles amplifies this effect, enabling superhydrophobicity with shorter perfluoroalkyl chains than traditionally required .
For multi-walled carbon nanotubes (MWCNTs), DFHA grafting occurs via a two-step process: (1) ozone pretreatment generates surface peroxides; (2) UV-triggered decomposition initiates DFHA polymerization. This yields a conformal fluoropolymer coating, reducing MWCNT surface energy from 72 mN/m to <15 mN/m. The modified nanotubes exhibit enhanced dispersion in fluorinated matrices and interfacial adhesion, critical for developing conductive composites with electrical conductivity >100 S/m at 3 wt% loading. Crucially, DFHA’s C₆ chain length balances fluorination efficacy with minimized environmental persistence compared to C8 analogues [1] .
Chemical vapor deposition (CVD) of DFHA enables solventless, conformal nanocoating deposition on complex geometries. DFHA vaporizes at 120–150°C under reduced pressure (0.1–1.0 Torr), decomposing at 400–600°C to deposit fluoropolymer films. Kinetic studies reveal a deposition activation energy of 85 kJ/mol, with optimal film growth at 450°C and vaporization rates of 0.2 mL/min. Cross-linked poly(DFHA) films deposited on silicon nanowires or porous membranes exhibit thickness uniformity within ±5 nm over 100–500 nm ranges, confirmed by spectroscopic ellipsometry [1] [4].
CVD-synthesized DFHA coatings demonstrate ultralow surface energies (12–14 mN/m) due to preferential CF₃ and CF₂ group orientation. This facilitates applications in oil/water separation membranes, where DFHA-coated meshes achieve separation efficiencies >99% for petroleum ether/water mixtures. Additionally, DFHA-derived nanofilms on microfluidic devices impart fouling resistance against proteins and lipids, maintaining >90% flux retention after 24-hour operation. Unlike solution-based methods, CVD eliminates solvent-induced defects, yielding pinhole-free barriers essential for corrosion-resistant coatings on metallic nanostructures [1] [4] .
Table 2: CVD Process Parameters for DFHA-Derived Nanocoatings
Parameter | Optimal Range | Impact on Coating |
---|---|---|
Vaporization Temperature | 120–150°C | Ensures monomer volatility without premature decomposition |
Deposition Temperature | 400–600°C | Controls cross-linking density and F/C ratio |
Pressure | 0.1–1.0 Torr | Modifies film growth rate and uniformity |
Deposition Rate | 5–10 nm/min | Determines thickness control and defect density |
Post-deposition Annealing | 200°C, 30 min | Enhances CF₃ surface segregation |
DFHA copolymerizes with non-fluorinated monomers (e.g., methyl methacrylate, butyl acrylate) via miniemulsion polymerization to form hybrid fluorous composites. This technique overcomes DFHA’s hydrophobicity and low water solubility (0.01 g/L) by encapsulating monomer droplets within surfactant-stabilized nanodroplets (50–200 nm diameter). Polymerizations use cationic surfactants (e.g., cetyltrimethylammonium bromide) and co-stabilizers (e.g., hexadecane), with initiation by water-soluble radicals (e.g., potassium persulfate). DFHA incorporates quantitatively at up to 25 wt% feed, producing nanoparticles with 35–40% fluorine content [5] .
In hybrid fluorous monoliths for nano-liquid chromatography, DFHA (15 wt%) copolymerizes with ethylene dimethacrylate and vinylpyrrolidone. The resulting monoliths exhibit fluorinated surface domains (confirmed by atomic force microscopy phase imaging), which provide selective retention for fluorinated analytes. Retention factors for perfluorooctanoic acid are 3.2× higher than non-fluorinated analogues, demonstrating DFHA’s role in enhancing analyte-stationary phase interactions [1].
Table 3: Performance Metrics of DFHA Copolymer Composites
Composite System | DFHA Content | Key Property Enhancement | Application Performance |
---|---|---|---|
PMMA-DFHA nanoparticles | 20 wt% | Surface energy: 16 mN/m | Textile finish: Water contact angle 145° |
Epoxy/DFHA-MWCNT | 3 wt% (in CNT) | Electrical conductivity: 120 S/m | Aerospace composites: 60% EMI shielding efficiency |
Hybrid fluorous monolith | 15 wt% | Fluorophilic surface area: 25 m²/g | Chromatography: k(PFOA)=4.2 |
The molecular architecture of DFHA critically influences composite performance. Its linear -CH₂- spacer (vs. branched analogues) enhances perfluoroalkyl chain mobility, enabling surface reorganization upon contact with nonpolar media. In underwater applications, DFHA-functionalized films reorient fluorinated segments toward oil interfaces, reducing adhesion of crude oil by 80%. This dynamic response underpins "smart" fouling-release coatings for marine applications. Additionally, DFHA’s α-unsubstituted acrylate group (vs. methacrylates) increases copolymer cross-linking efficiency, improving solvent resistance in fluorinated pressure-sensitive adhesives .
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